methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as an ethyl group, a formyl group, a methyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-ethyl-1H-pyrazole-4-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 5-position of the pyrazole ring. The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 1-ethyl-3-methyl-1H-pyrazole-4,5-dicarboxylate.
Reduction: Methyl 1-ethyl-5-hydroxymethyl-3-methyl-1H-pyrazole-4-carboxylate.
Substitution: Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxamide or this compound esters.
Scientific Research Applications
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in organic synthesis[][6].
Mechanism of Action
The mechanism of action of methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: Lacks the formyl group at the 5-position.
Ethyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate: Contains an ethyl ester instead of a methyl ester.
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 1-ethyl-5-formyl-3-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-11-7(5-12)8(6(2)10-11)9(13)14-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZADWBYZASRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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